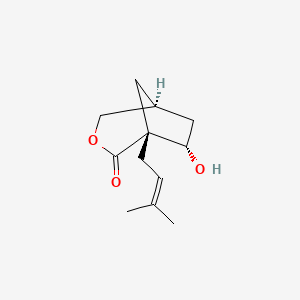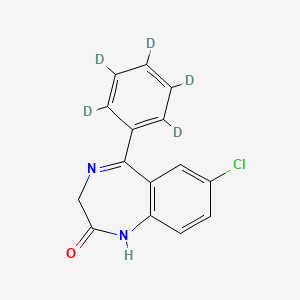
Nordiazepam-d5
Übersicht
Beschreibung
Nordiazepam-d5 ist eine deuterierte Form von Nordiazepam, einem Benzodiazepin-Derivat. Benzodiazepine sind eine Klasse von psychoaktiven Medikamenten, die für ihre sedativen, anxiolytischen, muskelentspannenden und antikonvulsiven Eigenschaften bekannt sind. This compound wird hauptsächlich als interner Standard in der analytischen Chemie verwendet, insbesondere bei der Quantifizierung von Nordiazepam-Spiegeln in biologischen Proben wie Urin, Serum oder Plasma unter Verwendung von Techniken wie Flüssigchromatographie-Massenspektrometrie (LC-MS) und Gaschromatographie-Massenspektrometrie (GC-MS) .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Deuterierung von Nordiazepam. Eine gängige Methode ist der katalytische Austausch von Wasserstoffatomen gegen Deuteriumatome in Gegenwart einer Deuteriumquelle wie Deuteriumgas (D2) oder deuterierten Lösungsmitteln. Die Reaktion findet typischerweise unter milden Bedingungen statt, um die selektive Einlagerung von Deuteriumatomen zu gewährleisten, ohne die chemische Struktur von Nordiazepam zu verändern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Deuteriumquellen und fortschrittlichen katalytischen Systemen, um eine effiziente Deuterierung zu erreichen. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Nordiazepam-d5 wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen analytische Chemie, Toxikologie und Pharmakokinetik. Seine Anwendungen umfassen:
Quantitative Analyse: Als interner Standard in LC-MS und GC-MS zur Quantifizierung von Nordiazepam und seinen Metaboliten in biologischen Proben verwendet.
Forensische Analyse: In der forensischen Toxikologie eingesetzt, um Benzodiazepine in biologischen Proben nachzuweisen und zu quantifizieren.
Pharmakokinetische Studien: Verwendet, um den Metabolismus und die Pharmakokinetik von Nordiazepam und verwandten Verbindungen in verschiedenen biologischen Systemen zu untersuchen.
Klinische Toxikologie: In der klinischen Toxikologie eingesetzt, um therapeutische Arzneimittelspiegel zu überwachen und Drogenmissbrauch zu erkennen.
Wirkmechanismus
This compound wirkt, wie Nordiazepam, durch Modulation des Gamma-Aminobuttersäure (GABA)-Rezeptors. Es wirkt als positiver allosterischer Modulator am GABA-A-Rezeptor und verstärkt die inhibitorischen Wirkungen von GABA. Dies führt zu einem erhöhten Einstrom von Chloridionen, einer Hyperpolarisation der neuronalen Membran und einer anschließenden Reduktion der neuronalen Erregbarkeit. Die primären molekularen Zielstrukturen sind der GABA-A-Rezeptor und seine Benzodiazepin-Bindungsstelle .
Wirkmechanismus
Target of Action
Nordiazepam-d5, also known as Desmethyldiazepam-d5, primarily targets the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to the benzodiazepine binding site on the GABA (A) Receptor, enhancing the inhibitory effect of GABA on neuronal excitability . This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
This compound is an intermediate in the metabolism of Diazepam to Oxazepam . It is metabolized to either nordiazepam by Cytochrome P450 (CYP) 2C19 or to temazepam by CYP3A4 . These metabolites are then biotransformed to oxazepam by hydroxylation or demethylation .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). The urinary metabolite nordiazepam peaks at 1.17 ng/mL and 100.21 hours . The elimination half-life for diazepam is 119.58 hours, and the clearance is 65.77 L/h . The elimination half-life of the metabolites nordiazepam is 310.58 hours .
Result of Action
The action of this compound results in amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders . Its occurrence as a metabolite is responsible for most cumulative side-effects of its myriad of pro-drugs when they are used repeatedly at moderate-high doses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Cytochrome P450 (CYP) 3A4 and 2C19 inhibitors can affect the metabolism of this compound . Additionally, factors such as age and sex are known to impact its elimination half-life .
Biochemische Analyse
Biochemical Properties
Nordiazepam-d5 is metabolized by Cytochrome P450 (CYP) 3A4 and 2C19 into active metabolites . These metabolites interact with various enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
This compound, like its parent compound diazepam, is known to have actions similar to those of diazepam . It influences cell function by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing GABA transmission and affecting downstream processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GABA receptors. It acts as a positive allosteric modulator, enhancing the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain .
Metabolic Pathways
This compound is involved in the metabolic pathways of diazepam. Diazepam is metabolized to nordiazepam by cytochrome P450 (CYP) 2C19 or to temazepam by CYP 3A4 . These metabolites are then biotransformed to oxazepam by hydroxylation or demethylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nordiazepam-d5 involves the deuteration of nordiazepam. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without altering the chemical structure of nordiazepam .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Reaktionstypen
Nordiazepam-d5 unterliegt, wie sein nicht deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Oxazepam-d5 oxidiert werden, einem weiteren Benzodiazepin-Derivat.
Reduktion: Reduktionsreaktionen können this compound in Desmethyldiazepam-d5 umwandeln.
Substitution: Substitutionsreaktionen können am Benzolring oder am Diazepinring auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Halogenierungsmittel wie Chlor (Cl2) oder Brom (Br2) können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Oxazepam-d5: Durch Oxidation gebildet.
Desmethyldiazepam-d5: Durch Reduktion gebildet.
Verschiedene substituierte Derivate: Durch Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diazepam-d5: Ein weiteres deuteriertes Benzodiazepin, das als interner Standard verwendet wird.
Oxazepam-d5: Eine deuterierte Form von Oxazepam, die in ähnlichen analytischen Anwendungen verwendet wird.
Temazepam-d5: Deuteriertes Temazepam, das zur Quantifizierung in biologischen Proben verwendet wird.
Einzigartigkeit
Nordiazepam-d5 ist einzigartig durch seine spezifische Verwendung als interner Standard zur Quantifizierung von Nordiazepam. Seine deuterierte Natur bietet eindeutige massenspektrometrische Eigenschaften, die eine genaue und präzise Quantifizierung in komplexen biologischen Matrizen ermöglichen. Dies macht es zu einem unschätzbaren Werkzeug in der analytischen und forensischen Chemie .
Eigenschaften
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLHCDWDRPJGD-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675807 | |
| Record name | Nordiazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65891-80-7 | |
| Record name | Nordiazepam D5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordiazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmethyldiazepam-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORDIAZEPAM D5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
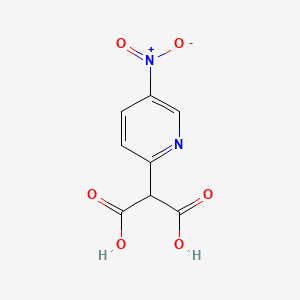
![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

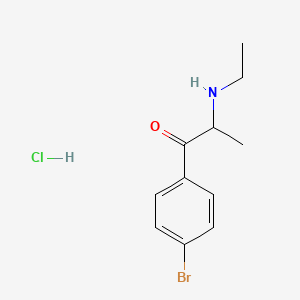


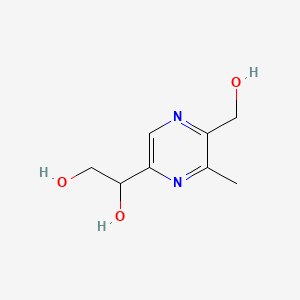

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)

